molecular formula C15H21N3O4 B2623448 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide CAS No. 899956-34-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide

Cat. No.: B2623448
CAS No.: 899956-34-4
M. Wt: 307.35
InChI Key: KITQVAAFWUKRHR-UHFFFAOYSA-N
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Description

The compound N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxin aromatic system, an oxalamide backbone, and a dimethylamino-propyl side chain. The benzodioxin moiety is known for its electron-rich aromatic system, which may enhance π-π stacking interactions, while the dimethylamino group could improve solubility and bioavailability .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(dimethylamino)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-18(2)7-3-6-16-14(19)15(20)17-11-4-5-12-13(10-11)22-9-8-21-12/h4-5,10H,3,6-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITQVAAFWUKRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide typically begins with the preparation of the dihydrobenzo[b][1,4]dioxin core. This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by a series of reactions including azidation, Curtius rearrangement, and hydrolysis . The resulting intermediate is then reacted with oxalyl chloride and 3-(dimethylamino)propylamine under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or amines.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

  • Benzodioxin Derivatives: O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine () shares the benzodioxin core but lacks the oxalamide and dimethylamino groups. Its hydroxylamine group enables reactivity in oxidation or coordination reactions . 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () incorporates a dimethylamino-methylphenyl group and a pyridine ring, differing in the linkage (amine vs. oxalamide) .
  • Oxalamide/Amide Analogs :

    • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an amide bond and a hydroxyl group, serving as an N,O-bidentate ligand for metal catalysis. The absence of a benzodioxin system limits aromatic interactions .
    • Propanil (N-(3,4-dichlorophenyl) propanamide) () is a simple amide herbicide with a dichlorophenyl group, contrasting with the target compound’s benzodioxin and tertiary amine features .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound* (Inferred) ~350–400 Benzodioxin, oxalamide, dimethylamino Likely polar, moderate solubility
O-((Benzodioxin-6-yl)methyl) hydroxylamine C9H11NO3 181.19 Benzodioxin, hydroxylamine Colorless oil, reactive NH group
6-(Benzodioxin-5-yl)-pyridin-3-amine analog C23H25N3O3 391.46 Benzodioxin, pyridine, dimethylamino Research use, unvalidated
Propanil C9H9Cl2NO 218.08 Dichlorophenyl, propanamide Herbicide, lipophilic

*Estimated based on analogs.

Functional and Application Comparisons

  • Catalytic Potential: ’s benzamide derivative demonstrates utility as a directing group in metal-catalyzed C–H activation. The target compound’s oxalamide group may similarly coordinate metals, but its benzodioxin system could alter reactivity compared to simpler amides .
  • Biological Activity: Propanil’s herbicidal activity relies on its dichlorophenyl group disrupting plant metabolism.
  • Solubility and Bioavailability: The dimethylamino-propyl side chain in the target compound (analogous to ) likely enhances water solubility compared to purely aromatic analogs like propanil .

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(dimethylamino)propyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. The biological activity of this compound is primarily evaluated through its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of 409.5 g/mol. The compound's structure is characterized by the following features:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its diverse biological activities.
  • Oxalamide functional group : Contributes to the compound's potential pharmacological effects.

Preliminary studies suggest that this compound may exhibit significant biological activity through various mechanisms:

  • PARP Inhibition : Similar compounds containing the dihydrobenzo[b][1,4]dioxin structure have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. For instance, related compounds have shown IC50 values ranging from 0.082 μM to 12 μM against PARP1, indicating potent inhibitory effects .
  • Receptor Binding : Interaction studies using molecular docking simulations have indicated favorable binding affinities with several biological targets, including alpha-glucosidase and acetylcholinesterase. These interactions suggest potential applications in treating metabolic disorders and neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • PARP1 Inhibitors : Research has demonstrated that modifications to the dihydrobenzo[b][1,4]dioxin structure can enhance PARP1 inhibition. For example, a study identified lead compounds with IC50 values significantly lower than those of earlier analogs .
  • Anticancer Activity : Compounds derived from similar scaffolds have been evaluated for their anticancer properties. The ability to inhibit DNA repair mechanisms makes these compounds promising candidates for cancer therapeutics .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary assessments suggest moderate solubility and favorable absorption characteristics, which are crucial for effective therapeutic applications.

Data Table

Here is a summary of key findings related to the biological activity of this compound:

Parameter Value
Molecular FormulaC23H27N3O4C_{23}H_{27}N_{3}O_{4}
Molecular Weight409.5 g/mol
IC50 against PARP1Ranges from 0.082 μM to 12 μM
Target EnzymesPARP1, Alpha-glucosidase
Potential ApplicationsAnticancer therapy

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